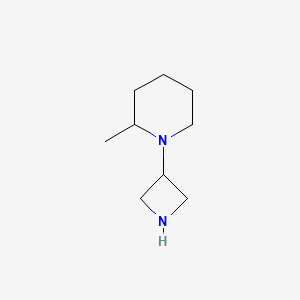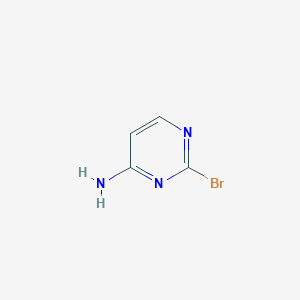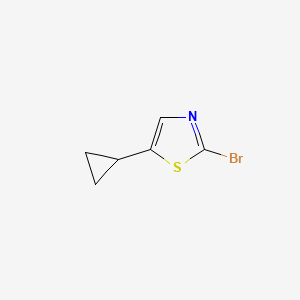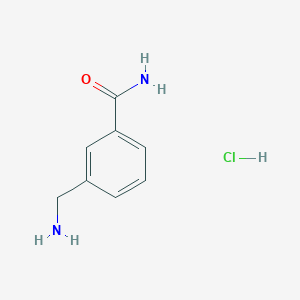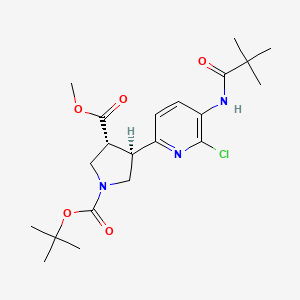
(3R,4R)-1-Tert-butyl 3-methyl 4-(6-chloro-5-pivalamidopyridin-2-YL)pyrrolidine-1,3-dicarboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization of Complex Compounds : Zong and Thummel (2005) focused on synthesizing and characterizing a new family of Ru complexes, potentially useful in water oxidation reactions. These complexes, including similar pyridine-containing compounds, exhibit properties suitable for catalytic applications (Zong & Thummel, 2005).
Optimization of Biological Properties in Drug Design : Ukrainets, Gorokhova, Sydorenko, and Taran (2015) explored chemical modifications of pyridine moieties in certain molecules to enhance their analgesic properties, highlighting the importance of such compounds in medicinal chemistry (Ukrainets et al., 2015).
Development of Bioconjugates for Biomedical Applications : Bischof et al. (2013) synthesized and characterized a series of ruthenium(II) dicarbonyl complexes, including pyridine derivatives, as building blocks for developing CORM-peptide nucleic acid bioconjugates. These conjugates show potential in biosensing and biomedical applications, highlighting the versatility of pyridine-based compounds in such fields (Bischof et al., 2013).
Pharmaceutical Applications and Structural Optimization : Tokuhara et al. (2018) investigated the structural modification of certain pyrimidine derivatives, including tert-butyl pyridine compounds, to enhance pharmacokinetic profiles while retaining biological activity. This study underscores the importance of pyridine derivatives in the development of pharmaceuticals (Tokuhara et al., 2018).
Synthesis and Coordination Chemistry in Ligand Design : Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of pyridine, emphasizing their use as ligands. The study highlights the unique properties and applications of pyridine derivatives in coordination chemistry (Halcrow, 2005).
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,4R)-4-[6-chloro-5-(2,2-dimethylpropanoylamino)pyridin-2-yl]pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN3O5/c1-20(2,3)18(27)24-15-9-8-14(23-16(15)22)12-10-25(11-13(12)17(26)29-7)19(28)30-21(4,5)6/h8-9,12-13H,10-11H2,1-7H3,(H,24,27)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIAVPQYWZOZSI-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C2CN(CC2C(=O)OC)C(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)OC)C(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-Tert-butyl 3-methyl 4-(6-chloro-5-pivalamidopyridin-2-YL)pyrrolidine-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



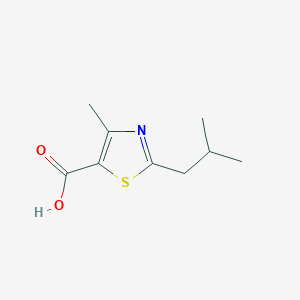
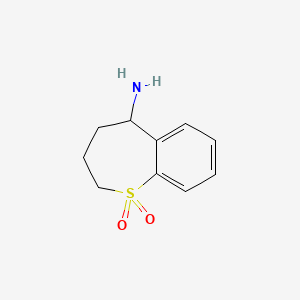
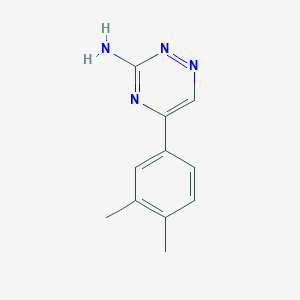
![5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B1521706.png)
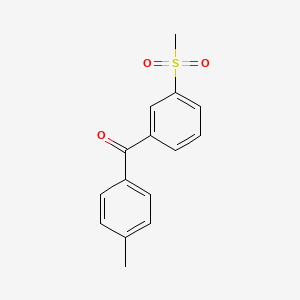
![3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide](/img/structure/B1521709.png)
![1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1521713.png)
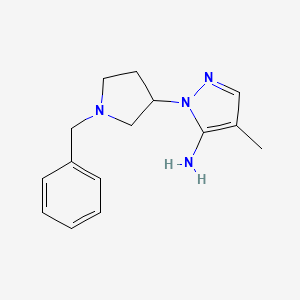
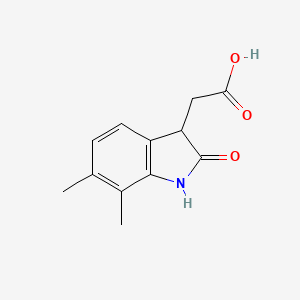
![[4-(1-Methoxyethyl)phenyl]boronic acid](/img/structure/B1521717.png)
